molecular formula C19H13F2NO4S2 B2659812 (E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one CAS No. 315692-68-3

(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2659812
CAS No.: 315692-68-3
M. Wt: 421.43
InChI Key: SMIISVZCERVLGI-CXUHLZMHSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a central thiazolidin-4-one core modified with a benzylidene substituent and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The (E)-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing biological activity and molecular interactions. The 4-(difluoromethoxy) group enhances metabolic stability and lipophilicity, while the dihydrobenzodioxinyl substituent contributes to π-π stacking interactions in biological targets .

Synthesis: Synthesized via a condensation reaction between 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one and 4-(difluoromethoxy)benzaldehyde under acidic conditions (acetic acid/sodium acetate), followed by isolation of the (E)-isomer using chromatographic techniques .

Properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO4S2/c20-18(21)26-13-4-1-11(2-5-13)9-16-17(23)22(19(27)28-16)12-3-6-14-15(10-12)25-8-7-24-14/h1-6,9-10,18H,7-8H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIISVZCERVLGI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC(F)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)OC(F)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound features a thiazolidin-4-one core structure, which is known for its pharmacological versatility. The presence of the difluoromethoxy group and the benzo[d]dioxin moiety contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidin-4-one derivatives. For instance, compounds from this class have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.5 µg/mL
2Pseudomonas aeruginosa125 µg/mL
3Escherichia coli62.5 µg/mL

In a study by Kagan et al., various thiazolidin-4-one derivatives were evaluated for their antimicrobial properties, revealing that some exhibited MIC values comparable to standard antibiotics . The mechanism of action is believed to involve the inhibition of bacterial kinases, which play a crucial role in cell signaling and metabolism .

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCancer Cell LineIC50 (µM)
1MCF-7 (breast)15
2A549 (lung)10
3HeLa (cervical)12

A review highlighted that thiazolidin-4-one derivatives could act as multi-target enzyme inhibitors, making them promising candidates for further development as anticancer agents . The structural diversity within this class allows for the optimization of biological activity through structure-activity relationship (SAR) studies.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of key enzymes involved in various biological processes. For example, it has been tested against tyrosinase, an enzyme critical in melanin production.

Table 3: Enzyme Inhibition Activity

CompoundEnzymeInhibition TypeIC50 (µM)
1TyrosinaseCompetitive5
2AcetylcholinesteraseMixed8

In vitro studies demonstrated that certain analogs of thiazolidin-4-one exhibited potent inhibition against tyrosinase, outperforming traditional inhibitors like kojic acid . This suggests potential applications in skin whitening formulations and treatment of hyperpigmentation disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidin-4-one derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The most active compounds reduced biofilm formation by over 50% at concentrations equal to their MIC values .

Case Study 2: Anticancer Mechanism
In a recent investigation into anticancer activity, the compound was found to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Scientific Research Applications

Structural Formula

C20H18F2N2O3S\text{C}_{20}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3\text{S}

Anti-Cancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anti-cancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
  • Case Study : A study demonstrated that the compound showed IC50 values comparable to established chemotherapeutics against breast cancer cell lines, highlighting its potential as an anti-cancer agent .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Anti-Inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.

  • In Vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its efficacy in modulating inflammatory responses .
  • Mechanism : It appears to inhibit the NF-kB signaling pathway, which plays a key role in inflammation .

Antimicrobial Activity

Thiazolidinones have been recognized for their antimicrobial properties, and this compound is no exception.

  • Antibacterial Effects : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Comparison with Similar Compounds

Key Findings :

Stereochemistry : The (E)-configuration of the target compound distinguishes it from most analogs (e.g., 3a–e, D6), which are (Z)-isomers. This impacts binding affinity; (E)-isomers often exhibit superior activity in kinase inhibition due to optimal spatial alignment .

Substituent Effects: The 4-(difluoromethoxy) group in the target compound confers higher metabolic stability compared to nitro or methoxy substituents in 3a–e, as shown in microsomal assays . The dihydrobenzodioxin moiety enhances solubility (>2.5 mg/mL in PBS) relative to D6’s dimethylaminoethyl group (0.8 mg/mL) .

Biological Activity :

  • While D6 shows direct antibacterial effects (MIC 8–16 µg/mL against S. aureus), the target compound’s dihydrobenzodioxin group may target inflammatory pathways (e.g., COX-2 inhibition), as observed in related analogs .
  • Thioxo derivatives (target compound, 3a–e) exhibit 3–5× higher activity than methylthio analogs (4a–e) in enzyme inhibition assays .

Mechanistic Divergence

  • Antimicrobial Action: D6 disrupts bacterial membrane integrity via hydrophobic interactions, whereas the target compound’s dihydrobenzodioxin may inhibit nucleic acid synthesis, akin to quinolones .
  • Cytotoxicity : The target compound’s IC50 in cancer cell lines (e.g., HepG2: 12 µM) is lower than 3a–e analogs (IC50: 25–40 µM), likely due to improved cellular uptake from the difluoromethoxy group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one and 4-(difluoromethoxy)benzaldehyde. Key steps include:

  • Using anhydrous sodium acetate as a base and glacial acetic acid as a solvent under reflux (7–12 hours) to promote imine formation .
  • Monitoring reaction progress via TLC (e.g., 20% ethyl acetate in hexane) .
  • Purification by recrystallization in ethanol or DMF-acetic acid mixtures to isolate the (E)-isomer .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Identify the (E)-benzylidene configuration via coupling constants (e.g., vinyl proton at δ ~7.5 ppm with J=1215HzJ = 12–15 \, \text{Hz}) and aromatic protons from the dihydrobenzo dioxin moiety .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological activities have been reported for structurally analogous thioxothiazolidinones?

  • Methodological Answer : Analogous compounds exhibit:

  • Antimicrobial Activity : Test via agar dilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Antioxidant Potential : Assess ROS scavenging in cell-free systems (e.g., DPPH assay, IC₅₀ ~50 µM) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM against HeLa) .

Advanced Research Questions

Q. How does the (E)-isomer configuration influence bioactivity compared to the (Z)-isomer?

  • Methodological Answer :

  • Synthesize both isomers via controlled reaction conditions (e.g., steric hindrance adjustments) .
  • Compare activity using dose-response assays. For example, (E)-isomers often show higher potency due to improved target binding (e.g., 2–3 fold lower IC₅₀ in enzyme inhibition) .

Q. What strategies resolve contradictions in reported biological data for thioxothiazolidinones?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls .
  • SAR Analysis : Systematically vary substituents (e.g., replacing dihydrobenzo dioxin with dichlorophenyl) to isolate key pharmacophores .
  • Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed journals to identify outliers .

Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes linked to oxidative stress (e.g., NADPH oxidase) or apoptosis (e.g., Bcl-2) .
  • Docking Workflow : Use AutoDock Vina with crystal structures (PDB ID: 2X7L) and flexible ligand sampling .
  • Validation : Confirm docking results with in vitro enzyme assays (e.g., IC₅₀ correlation within 10% error) .

Q. What role do substituents (e.g., difluoromethoxy vs. methoxy) play in solubility and bioavailability?

  • Methodological Answer :

  • LogP Measurement : Compare octanol-water partition coefficients (e.g., difluoromethoxy increases LogP by ~0.5 units) .
  • Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Test hepatic microsomal half-life (t₁/₂ > 30 mins) to guide prodrug design .

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